S6K-18 is a synthetic compound recognized for its ability to bind to adenosine receptors, effectively blocking adenosine signaling. This compound has garnered attention due to its potential therapeutic applications in various biological contexts, particularly in the realm of cancer research and metabolic disorders. The compound is cataloged under the identifier 1265789-88-5, indicating its unique chemical structure and properties.
S6K-18 is classified as a small molecule compound. Its primary function revolves around modulating cellular signaling pathways by interfering with adenosine receptor activity. This classification places it within the broader category of pharmacological agents that target receptor-mediated processes.
The synthesis of S6K-18 involves several organic chemistry techniques aimed at constructing its unique molecular framework. While specific synthetic routes may vary, common methods include:
The exact synthetic pathway for S6K-18 is not detailed in the available literature, but it typically involves multi-step organic synthesis strategies to assemble complex molecular structures.
S6K-18's molecular structure can be represented by its chemical formula, which is pivotal for understanding its interactions with biological systems. The compound's three-dimensional conformation plays a crucial role in its binding affinity to adenosine receptors.
The precise structural data, including bond lengths and angles, would be elucidated through techniques such as X-ray crystallography or advanced computational modeling.
S6K-18 participates in various chemical reactions primarily through its interaction with adenosine receptors. The following reactions are noteworthy:
These interactions can be studied using techniques like radiolabeled ligand binding assays or cellular assays measuring downstream effects on signaling cascades.
The mechanism of action of S6K-18 involves its competitive inhibition of adenosine receptors. By binding to these receptors, S6K-18 prevents the natural ligand (adenosine) from exerting its effects. This blockade can lead to:
Data supporting these mechanisms can be derived from cell-based assays and animal model studies that demonstrate the physiological effects of S6K-18 administration.
S6K-18 exhibits distinct physical properties that are critical for its function:
Chemical properties include reactivity with biological targets and stability under physiological conditions. These properties are essential for determining the compound's therapeutic potential.
S6K-18 has several promising applications in scientific research:
S6K-18 (Chemical name: 5-tert-butyl-2-(1H-indazol-5-ylcarbamoylamino)thiophene-3-carboxylic acid; CAS Number: 1265789-88-5) is a potent and selective small-molecule inhibitor targeting ribosomal protein S6 kinase beta-1 (S6K1, p70S6K). Its molecular formula is C₁₇H₁₈N₄O₃S, with a molecular weight of 358.41 g/mol [1] [4] [9]. The compound is supplied as an off-white to pink solid powder with ≥98% purity (HPLC) and exhibits stability for ≥12 months when stored at -20°C in dark, anhydrous conditions [1]. S6K-18 demonstrates high solubility in DMSO (72 mg/mL, 200.88 mM) and ethanol (2 mg/mL), but is insoluble in water [1] [4]. Its structure features a benzimidazole core linked to a thiophene carboxylic acid moiety, enabling specific interactions with the ATP-binding pocket of S6K1 [3] [9].
Table 1: Chemical and Physical Properties of S6K-18
Property | Value |
---|---|
CAS Number | 1265789-88-5 |
Molecular Formula | C₁₇H₁₈N₄O₃S |
Molecular Weight | 358.41 g/mol |
Purity | ≥98% (HPLC) |
Solubility (DMSO) | 72 mg/mL (200.88 mM) |
Storage Stability | ≥12 months (-20°C, dark, dry) |
SMILES Notation | CC(C)(C)C1=CC(C(=O)O)=C(NC(=O)NC2=CC=C3C=NN=C3C2)S1 |
The mechanistic target of rapamycin complex 1 (mTORC1) pathway regulates cell growth, proliferation, and metabolism by phosphorylating downstream effectors, primarily S6K1. Upon activation by mTORC1 (at Thr389) and PDK1 (at Thr229), S6K1 phosphorylates substrates like ribosomal protein S6 (RPS6), eukaryotic initiation factor 4B (eIF4B), and programmed cell death 4 (PDCD4), driving cap-dependent translation and protein synthesis [2] [6]. S6K1 also establishes a negative feedback loop by phosphorylating insulin receptor substrate-1 (IRS-1) at Ser302 and mTORC2 components (Rictor/mSin1), thereby dampening PI3K/Akt signaling [2] [8].
S6K-18 selectively inhibits S6K1 (IC₅₀ = 52 nM) by competitively binding its kinase domain, disrupting phosphorylation of RPS6 at Ser235/236 [1] [9]. This inhibition has dual consequences:
Table 2: Biological Effects of S6K-18 in Key Pathways
Biological Context | Effect of S6K-18 | Mechanism |
---|---|---|
Oncogenic Signaling | Suppresses tumor growth & drug resistance | Blocks S6K1-mediated phosphorylation of RPS6/eIF4B |
Stress Granule Assembly | Impairs SG formation under mild oxidative stress | Inhibits S6K1-dependent eIF2α phosphorylation |
PI3K/mTOR Feedback | Amplifies PI3K/Akt signaling | Disrupts S6K1-mediated IRS-1 phosphorylation |
Axon Regeneration | Promotes corticospinal tract repair (CNS injury) | Releases mTORC1 from S6K1-mediated inhibition |
The discovery of S6K-18 emerged from efforts to overcome limitations of early mTORC1 inhibitors. Rapalogs (e.g., temsirolimus) indirectly inhibit S6K1 but trigger compensatory Akt activation due to loss of negative feedback [2] [6]. ATP-competitive mTOR inhibitors (e.g., PP242) block both mTORC1/2 but lack S6K1 specificity [2]. To address this, high-throughput screening (HTS) campaigns identified S6K1-specific scaffolds, including an oxadiazole-substituted benzimidazole series optimized into S6K-18 [3] [9].
Key milestones:
Table 3: Evolution of S6K1 Inhibitors Leading to S6K-18
Inhibitor Class | Example | Limitations | Advantages of S6K-18 |
---|---|---|---|
Rapalogs | Temsirolimus | Indirect S6K1 inhibition; Akt rebound | Direct ATP-competitive inhibition |
mTOR ATP-analogues | PP242 | Dual mTORC1/2 blockade; off-target effects | S6K1 selectivity (IC₅₀ = 52 nM) |
Early HTS Hits | Azabenzimidazoles | Suboptimal ligand efficiency | Improved binding affinity & kinase selectivity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7